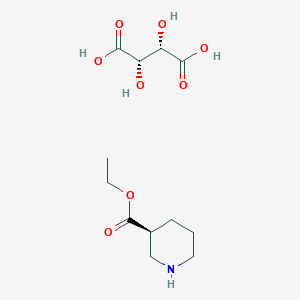
4-Hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one
Overview
Description
“4-Hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one” is a chemical compound with the molecular formula C8H14O3 . It is a pale yellow sticky oil at room temperature .
Molecular Structure Analysis
The molecular structure of “4-Hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one” consists of a cyclohexanone ring with a hydroxyethyl group attached to one of the carbons . The molecular weight of this compound is 142.2 .Physical And Chemical Properties Analysis
“4-Hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one” is a pale yellow sticky oil at room temperature . It has a molecular weight of 142.2 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Stereoisomers : 4-Hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one can be used to create a variety of highly oxygenated cyclohexyl compounds, enabling the synthesis of previously challenging stereoisomers (Evarts & Fuchs, 1999).
- pH-Dependent Structural Interconversion : In acidic and basic media, derivatives of this compound show structural changes, including the formation of new dimeric structures, making it useful in studying pH-responsive materials (Pană et al., 2017).
- Molecular Conformation Studies : The compound's derivatives have been studied for their molecular conformations using NMR and X-ray analysis, which is crucial in understanding its chemical behavior and potential applications (Maurinsh et al., 1997).
Applications in Medicinal Chemistry
- Chiral Auxiliaries in Synthesis : Derivatives of 4-Hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one have been used as chiral auxiliaries in the synthesis of α-hydroxy acids, indicating its potential in creating enantiomerically pure compounds for pharmaceutical applications (Basavaiah & Krishna, 1995).
- Crystal Structure Studies : The crystal structures of its derivatives have been investigated, providing valuable insights for designing new pharmaceutical compounds (Kavitha et al., 2006).
Other Applications
- Material Science : The compound's derivatives have been studied for their potential in creating new materials, like the synthesis and analysis of new cyclohexyl-based compounds (Naowsaran et al., 1989).
- Catalysis and Synthetic Chemistry : It plays a role in catalysis and synthetic chemistry, as seen in studies involving palladium-catalyzed intramolecular cyclization of alkadienyl-substituted 1,3-diketones (Goddard et al., 1995).
Safety And Hazards
This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-6-5-8(11)3-1-7(10)2-4-8/h9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFMYCHPVOSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148032 | |
| Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one | |
CAS RN |
107389-91-3 | |
| Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107389913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)




